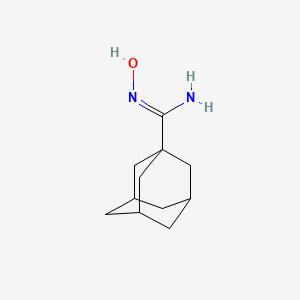

N'-hydroxyadamantane-1-carboximidamide

Vue d'ensemble

Description

N'-hydroxyadamantane-1-carboximidamide is a compound that can be associated with adamantane derivatives, which are known for their cage-like, diamondoid structures. These compounds are of interest due to their unique chemical and physical properties, which make them useful in various applications, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of adamantane derivatives can be achieved through various methods. For instance, the reaction of adamantane under atmospheric nitric oxide in the presence of N-hydroxyphthalimide (NHPI) as a radical catalyst in a mixed solvent can lead to the formation of 1-N-adamantylbenzamide, along with small amounts of 1-nitroadamantane and 1-hydroxyadamantane . Similarly, N-(Diamantan-1- and 4-yl) carboxamides, which are structurally related to N'-hydroxyadamantane-1-carboximidamide, can be synthesized by reacting diamantane with carboxylic acid amides in the presence of carbon tetrachloride and binder-free Ni-HY zeolite . These methods highlight the reactivity of adamantane and its derivatives under various conditions and with different reagents.

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by a cage skeleton that imparts stability and unique reactivity. For example, N-hydroxyhomoazaadamantanone, a compound with a similar cage structure and functional groups to N'-hydroxyadamantane-1-carboximidamide, has been synthesized and its structure analyzed using IR and 1H NMR spectroscopy, as well as X-ray structural analysis . These techniques are crucial for understanding the three-dimensional conformation and electronic properties of such molecules.

Chemical Reactions Analysis

Adamantane and its derivatives participate in various chemical reactions. The presence of functional groups such as hydroxyl and amide allows for further chemical modifications. For instance, the coordination of N,N'-di(4-bromophenyl)-4-hydroxycoumarin-3-carboximidamide with transition metals indicates the ability of such compounds to form complexes, which can be characterized by spectroscopic methods and have potential biological activities . This suggests that N'-hydroxyadamantane-1-carboximidamide could also engage in similar complexation reactions due to the presence of functional groups capable of coordinating with metals.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by their molecular structure. The cage-like framework provides a rigid and stable core, while the functional groups determine the solubility, reactivity, and potential interactions with biological targets. For example, the antimicrobial and antioxidant activities of transition-metal complexes of N,N'-di(4-bromophenyl)-4-hydroxycoumarin-3-carboximidamide suggest that adamantane derivatives can exhibit significant biological properties . Additionally, the ADMET and drug-likeness analysis of these compounds can provide insights into their potential as pharmaceutical agents.

Applications De Recherche Scientifique

Copper Recovery from Chloride Solutions

N'-hydroxyadamantane-1-carboximidamide derivatives are utilized in the extraction of copper(II) from chloride solutions. Researchers have explored the impact of various factors like extractant structure and metal ion concentration on this extraction process. They found that N'-alkyloxyimidamides can effectively form complexes with Cu(II) and chloride, suggesting their potential in copper recovery applications (Wojciechowska et al., 2017).

Chemical Reaction Catalyst

N'-hydroxyadamantane-1-carboximidamide has been studied as a catalyst in the reaction of adamantane under atmospheric nitric oxide. This research provides insights into the role of N'-hydroxyadamantane-1-carboximidamide in facilitating certain chemical reactions, particularly those involving adamantane derivatives (Sakaguchi et al., 1997).

Vibrational Spectra and Molecular Structure Analysis

The molecular structure and vibrational spectra of N'-hydroxy-pyrimidine-2-carboximidamide have been examined using both experimental and theoretical methods. This research is crucial in understanding the physical and chemical properties of these compounds, which can have various scientific applications (Jasmine et al., 2015).

Chromium(VI) Elimination

A novel approach using N'-hydroxyadamantane-1-carboximidamide derivatives as complexing agents to reduce and eliminate carcinogenic chromium(VI) from aqueous solutions has been investigated. This study is significant for environmental remediation and wastewater treatment, demonstrating the compound's potential in reducing hazardous substances (Wójcik et al., 2020).

Transition-metal Complex Synthesis

Research on the synthesis and characterization of transition-metal complexes involving N'-hydroxyadamantane-1-carboximidamide has been conducted. This area of study is important in inorganic chemistry, particularly in exploring new materials with potential applications in catalysis, pharmaceuticals, and materials science (Belkhir-Talbi et al., 2021).

Hypoglycemic Agent Evaluation

N'-hydroxyadamantane-1-carboximidamide derivatives have been evaluated for their potential as hypoglycemic agents. Such studies are crucial in medicinal chemistry, as they can lead to the development of new drugs for managing diabetes and related metabolic disorders (Breslin et al., 1993).

Safety and Hazards

Propriétés

IUPAC Name |

N'-hydroxyadamantane-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c12-10(13-14)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9,14H,1-6H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVFJWIOFPUALW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968423 | |

| Record name | N-Hydroxyadamantane-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hydroxyadamantane-1-carboximidamide | |

CAS RN |

53658-91-6 | |

| Record name | N-Hydroxyadamantane-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-hydroxyadamantane-1-carboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide](/img/structure/B2518477.png)

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2518478.png)

![1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2518480.png)

![4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2518482.png)

![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2518485.png)

![Tert-butyl N-[(3S,4R)-4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxolan-3-yl]carbamate](/img/structure/B2518488.png)

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2518489.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide](/img/structure/B2518494.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2518495.png)

![3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2518496.png)